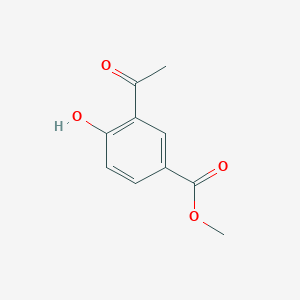

Methyl 3-acetyl-4-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-acetyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYAQSSSRQZXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70490818 | |

| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57009-12-8 | |

| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57009-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-acetyl-4-hydroxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-acetyl-4-hydroxybenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-acetyl-4-hydroxybenzoate, a valuable substituted phenolic compound with applications in organic synthesis and medicinal chemistry. The primary synthetic route detailed herein is the Fries rearrangement of methyl 4-acetoxybenzoate, a classic and efficient method for the regioselective acylation of phenols. This document offers a deep dive into the underlying chemical principles, a step-by-step experimental protocol, and a thorough guide to the analytical techniques used for the structural elucidation and purity assessment of the target compound. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, providing both theoretical insights and practical, field-proven methodologies.

Introduction: Significance and Applications

This compound is a polysubstituted aromatic compound featuring a methyl ester, an acetyl group, and a hydroxyl group on a benzene ring. This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules. Its structural motifs are found in a variety of biologically active compounds and natural products. The ortho-acetyl-phenol moiety, in particular, is a key pharmacophore in several classes of therapeutic agents and serves as a precursor for the synthesis of heterocyclic compounds such as chromones and flavonoids. A fundamental understanding of its synthesis and a robust characterization are therefore essential for its effective utilization in research and development.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is achieved through a two-step process starting from the readily available methyl 4-hydroxybenzoate. The first step involves the acetylation of the phenolic hydroxyl group to form methyl 4-acetoxybenzoate. The second, and key, step is the Fries rearrangement of this intermediate, which results in the migration of the acetyl group to the ortho position on the aromatic ring.

Step 1: Synthesis of Methyl 4-acetoxybenzoate

The initial step is a straightforward esterification of the phenolic hydroxyl group of methyl 4-hydroxybenzoate. This is typically achieved by reacting it with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base or an acid catalyst. The use of acetic anhydride with a catalytic amount of acid is a common and effective method.

Experimental Protocol: Acetylation of Methyl 4-hydroxybenzoate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1 equivalent).

-

Reagent Addition: Add acetic anhydride (1.5 equivalents) to the flask, followed by a catalytic amount of concentrated sulfuric acid (approximately 5 drops).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C in an oil bath and stir for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it into 100 mL of ice-cold water with vigorous stirring.

-

Isolation: The solid product, methyl 4-acetoxybenzoate, will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted acetic anhydride and acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure methyl 4-acetoxybenzoate as a white crystalline solid.

Step 2: Fries Rearrangement of Methyl 4-acetoxybenzoate

The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone upon treatment with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃)[1]. The reaction is regioselective, with the position of the acyl group migration (ortho or para) being influenced by reaction conditions such as temperature and solvent[2]. For the synthesis of this compound, the acetyl group migrates to the position ortho to the hydroxyl group.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the carbonyl oxygen of the ester group, making the acyl group more electrophilic and facilitating its migration to the aromatic ring. An excess of the catalyst is often required as it can also coordinate with the product's hydroxyl and carbonyl groups.

-

Temperature Control: The temperature of the Fries rearrangement is a critical parameter that influences the regioselectivity. Generally, lower temperatures favor the para-product, while higher temperatures favor the ortho-product. For the synthesis of the desired 3-acetyl (ortho) product, elevated temperatures are typically employed.

-

Inert Solvent: The reaction is often carried out in a high-boiling inert solvent, such as nitrobenzene or o-dichlorobenzene, to allow for the required high temperatures and to dissolve the reactants and the catalyst complex. In some cases, the reaction can be performed neat (without a solvent).

-

Anhydrous Conditions: The Fries rearrangement is highly sensitive to moisture, as water will react with and deactivate the aluminum chloride catalyst. Therefore, all glassware must be thoroughly dried, and anhydrous reagents and solvents should be used.

Experimental Protocol: Fries Rearrangement to this compound

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet, add methyl 4-acetoxybenzoate (1 equivalent).

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (2.5 equivalents) to the flask in portions. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

-

Reaction Conditions: After the addition of AlCl₃ is complete, slowly heat the reaction mixture to 150-160 °C in an oil bath. Maintain this temperature and stir the mixture for 3-4 hours. Monitor the reaction progress using TLC.

-

Work-up: Cool the reaction mixture to room temperature and then carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex and precipitate the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash them successively with water, a saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [3] |

| Molecular Weight | 194.18 g/mol | [3] |

| Appearance | Beige powder | [4] |

| Melting Point | Not reported | |

| Solubility | Soluble in ether and other common organic solvents | [4] |

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on its structure and data from similar compounds.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region will display signals for the three protons on the benzene ring. The chemical shifts and coupling patterns will be indicative of their relative positions. Additionally, singlets for the methyl protons of the acetyl group and the methyl ester group will be present. The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbons of the acetyl and ester groups, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-donating and electron-withdrawing nature of the substituents.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | 3500-3200 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (ester) | ~1720 |

| C=O stretch (ketone) | ~1680 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (ester) | 1300-1000 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 194. The negative ion mass spectrum may show a peak for [M-H]⁻ at m/z = 193[4]. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the acetyl group (-COCH₃).

Visualizing the Synthesis and Workflow

To provide a clearer understanding of the synthetic pathway and the characterization workflow, the following diagrams are provided.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound via the Fries rearrangement of methyl 4-acetoxybenzoate. The provided experimental protocols are designed to be robust and reproducible, while the discussion on the causality behind experimental choices offers valuable insights for optimization and troubleshooting. The comprehensive characterization section provides a framework for the analytical validation of the synthesized compound. By following the methodologies described herein, researchers and scientists can confidently prepare and characterize this important chemical intermediate for its various applications in organic synthesis and drug discovery.

References

"Methyl 3-acetyl-4-hydroxybenzoate chemical properties and structure"

An In-Depth Technical Guide to Methyl 3-acetyl-4-hydroxybenzoate: Chemical Properties, Structure, and Synthetic Insights

Introduction

This compound is a substituted aromatic compound possessing a unique combination of functional groups: a phenolic hydroxyl, an acetyl (ketone), and a methyl ester. This trifunctional arrangement makes it a molecule of significant interest in synthetic organic chemistry, serving as a versatile intermediate or building block for more complex molecular architectures. While not a widely commercialized end-product itself, its structural motifs are present in various biologically active molecules and fine chemicals. This guide, intended for researchers and drug development professionals, provides a detailed exploration of its chemical and physical properties, structural characteristics, synthetic pathways, and potential applications, grounded in established chemical principles.

Chemical Structure and Nomenclature

The structure of this compound is defined by a benzene ring substituted at specific positions. According to IUPAC nomenclature, the primary functional group is the methyl benzoate. The substituents are an acetyl group at position 3 and a hydroxyl group at position 4.

-

IUPAC Name : this compound[1]

-

Synonyms : 3-Acetyl-4-hydroxybenzoic acid methyl ester, 2'-hydroxy-5'-carbomethoxy-acetophenone, Aspirin Impurity 13[1][3][4]

The spatial arrangement of the acetyl and hydroxyl groups ortho to each other allows for intramolecular hydrogen bonding, which influences the compound's physical properties, such as its melting point and spectral characteristics.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application in synthesis, and potential biological activity. The data below is compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| Exact Mass | 194.05790880 Da | [1][4] |

| Appearance | Solid (predicted) | |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2][4] |

| Hydrogen Bond Acceptor Count | 4 | [2][4] |

| Rotatable Bond Count | 3 | [4] |

| LogP (calculated) | 1.38 - 1.7 | [1][2] |

Synthesis Pathways

The synthesis of this compound is not commonly detailed in high-yield, large-scale preparations, but its structure strongly suggests a synthesis strategy based on the Fries Rearrangement . This reaction is a cornerstone of organic synthesis for converting phenolic esters into hydroxy aryl ketones.[5][6]

The logical precursor for this synthesis is Methyl 4-acetoxybenzoate . This starting material can be readily synthesized from the inexpensive and commercially available Methyl 4-hydroxybenzoate (a common preservative also known as Methylparaben) via acetylation.[7] The subsequent Lewis acid-catalyzed Fries Rearrangement promotes the migration of the acetyl group from the phenolic oxygen to the carbon of the aromatic ring.

The reaction is ortho, para-selective.[8] Since the para position relative to the hydroxyl group is blocked by the methyl ester, the acetyl group is directed to one of the two equivalent ortho positions (positions 3 or 5).

Experimental Protocol: Fries Rearrangement of Methyl 4-acetoxybenzoate

This protocol is a representative procedure based on established methods for the Fries Rearrangement.[5][8]

Step 1: Preparation of Methyl 4-acetoxybenzoate

-

To a solution of Methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate, add triethylamine (1.2 eq).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add acetyl chloride (1.1 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup by washing with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-acetoxybenzoate, which can be used in the next step, often without further purification.

Step 2: Fries Rearrangement

-

In a dry, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add Methyl 4-acetoxybenzoate (1.0 eq).

-

Carefully add anhydrous aluminum chloride (AlCl₃), a Lewis acid catalyst, in portions (approx. 2.0-3.0 eq).[5] The reaction is often performed neat or in a high-boiling inert solvent.

-

Heat the reaction mixture, typically to temperatures above 160 °C, to favor the formation of the ortho-isomer, which is the thermodynamically controlled product.[9] Lower temperatures tend to favor the para-product.[9]

-

Maintain the temperature for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully quench it by slowly pouring it onto crushed ice and concentrated HCl.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid, this compound, by recrystallization or column chromatography.

Caption: General workflow for the Fries Rearrangement synthesis.

Spectral Data Interpretation (Predicted)

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the following peaks are expected:

-

A singlet around 12 ppm for the phenolic -OH proton, shifted significantly downfield due to strong intramolecular hydrogen bonding with the adjacent acetyl group.

-

A doublet for the aromatic proton at C5, likely around 7.8-8.0 ppm .

-

A doublet of doublets for the aromatic proton at C6, likely around 7.6-7.8 ppm .

-

A doublet for the aromatic proton at C2, likely around 6.9-7.1 ppm .

-

A singlet for the methyl ester (-OCH₃) protons around 3.9 ppm .

-

A singlet for the acetyl (-COCH₃) protons around 2.6 ppm .

-

-

¹³C NMR (Carbon NMR):

-

A peak for the ester carbonyl carbon around 165-170 ppm .

-

A peak for the ketone carbonyl carbon around 195-200 ppm .

-

Aromatic carbons would appear in the 115-160 ppm range, with the carbon bearing the -OH group (C4) being the most shielded (upfield) and the carbons adjacent to carbonyls being more deshielded (downfield).

-

The methyl ester carbon (-OCH₃) would appear around 52 ppm .

-

The acetyl methyl carbon (-COCH₃) would appear around 25-30 ppm .

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the phenolic hydroxyl group, centered around 3000-3400 cm⁻¹ .

-

A sharp C=O stretch from the methyl ester carbonyl around 1720-1740 cm⁻¹ .

-

A sharp C=O stretch from the ketone carbonyl, likely shifted to a lower frequency (1650-1680 cm⁻¹ ) due to conjugation and hydrogen bonding.

-

C-O stretches in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

-

Reactivity and Potential Applications

The utility of this compound in drug development and research stems from the reactivity of its three distinct functional groups.[12]

-

Phenolic Hydroxyl Group : This group is a nucleophile and can be easily alkylated or acylated to introduce diverse side chains, a common strategy for modulating a molecule's solubility, lipophilicity, and biological target affinity.[13]

-

Acetyl Group (Ketone) : The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. The adjacent methyl protons are weakly acidic and can participate in condensation reactions (e.g., Claisen-Schmidt) to form larger, more complex structures like chalcones, which are precursors to flavonoids.[14]

-

Methyl Ester Group : This group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other modifications. It can also be reduced to a primary alcohol.

This combination of functionalities makes this compound a valuable scaffold. While specific applications in marketed drugs are not widely documented, its structure is analogous to intermediates used in the synthesis of various pharmaceutical agents.[15] For instance, substituted hydroxyacetophenones are precursors in the synthesis of many biologically active compounds. The strategic placement of functional groups allows for regioselective modifications, building molecular complexity in a controlled manner, which is a critical aspect of modern drug design.[16]

Safety and Hazards

According to GHS classification data submitted to the European Chemicals Agency (ECHA), this compound is considered hazardous.[1]

-

H302 : Harmful if swallowed.[1]

-

H315 : Causes skin irritation.[1]

-

H318 : Causes serious eye damage.[1]

-

H335 : May cause respiratory irritation.[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

-

This compound | C10H10O4 | CID 12332833. PubChem. [Link]

-

This compound. MySkinRecipes. [Link]

-

Fries Rearrangement. Organic Chemistry Portal. [Link]

-

Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. [Link]

-

Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815. PubChem. [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

- Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.

-

METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

[Application of methyl in drug design]. PubMed. [Link]

-

Methyl 4-hydroxybenzoate (C8 H8 O3). BMRB. [Link]

-

3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. ResearchGate. [Link]

-

Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin. [Link]

Sources

- 1. This compound | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 57009-12-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 57009-12-8(this compound) | Kuujia.com [kuujia.com]

- 5. benchchem.com [benchchem.com]

- 6. Fries Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. prepchem.com [prepchem.com]

- 8. Fries Rearrangement [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. This compound [myskinrecipes.com]

- 13. benchchem.com [benchchem.com]

- 14. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]

- 15. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

- 16. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-acetyl-4-hydroxybenzoate

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-acetyl-4-hydroxybenzoate (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ). As a key intermediate in organic synthesis and a potential impurity in pharmaceuticals, a thorough understanding of its spectral characteristics is crucial for researchers, scientists, and drug development professionals for its unambiguous identification and characterization. This document outlines the theoretical basis, experimental protocols, and detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound is a polysubstituted benzene derivative with a methyl ester, an acetyl group, and a hydroxyl group. The relative positions of these functional groups significantly influence the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.

Workflow for Spectroscopic Analysis

The following diagram illustrates a standard workflow for the spectroscopic analysis of a solid organic compound like this compound.

A Technical Guide to the Biological Activities of Methyl 3-acetyl-4-hydroxybenzoate Derivatives

Introduction: Unveiling the Potential of a Versatile Scaffold

Methyl 3-acetyl-4-hydroxybenzoate, a substituted phenolic compound, serves as a pivotal structural motif in the exploration of novel therapeutic agents. Its unique arrangement of a carboxylate ester, an acetyl group, and a hydroxyl group on a benzene ring provides a versatile scaffold for chemical modification, leading to a diverse library of derivatives with a wide spectrum of biological activities. This technical guide offers an in-depth exploration of the synthesis, characterization, and, most importantly, the multifaceted biological potential of this compound derivatives. We will delve into their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds. The narrative will not only present established findings but also explore the causal relationships between chemical structure and biological function, offering insights into rational drug design and future research directions.

Core Synthesis Strategies: Building the Foundation for Biological Exploration

The journey into the biological activities of this compound derivatives begins with their synthesis. The core scaffold itself can be prepared through various established organic chemistry reactions. A common route involves the Friedel-Crafts acylation of methyl 4-hydroxybenzoate.

General Synthesis of this compound:

A typical synthesis involves the reaction of methyl 4-hydroxybenzoate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction introduces the acetyl group onto the aromatic ring, primarily at the position ortho to the hydroxyl group due to its directing effect.

From this core structure, a multitude of derivatives can be synthesized through modifications at the hydroxyl, acetyl, and ester functionalities. For instance, the hydroxyl group can be alkylated or acylated, the acetyl group can be transformed into other functional groups like oximes or Schiff bases, and the ester can be hydrolyzed and converted to amides or other esters.

A particularly fruitful avenue for generating biologically active derivatives has been the synthesis of Schiff bases and their metal complexes. Schiff bases are typically formed by the condensation of the acetyl group's carbonyl with a primary amine. These Schiff bases can then be used as ligands to coordinate with various metal ions, often enhancing the biological activity of the parent molecule.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of hydroxybenzoic acids have long been recognized for their antimicrobial properties. The introduction of the acetyl group and subsequent modifications in this compound derivatives can significantly influence their efficacy against a range of pathogenic bacteria and fungi.

The antimicrobial potential of these compounds is typically evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method to assess the zone of inhibition.

While specific data for a broad range of this compound derivatives is an active area of research, studies on analogous hydroxybenzoate derivatives have demonstrated significant antimicrobial effects. For instance, certain Schiff base derivatives and their metal complexes have shown potent activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity of the derivatives plays a crucial role, with more lipophilic compounds often exhibiting enhanced penetration through the microbial cell wall.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium within a 96-well microtiter plate.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Antioxidant Properties: Quenching the Damaging Effects of Free Radicals

Phenolic compounds are renowned for their antioxidant capabilities, primarily due to the hydrogen-donating ability of their hydroxyl groups. The antioxidant potential of this compound derivatives is a key area of investigation, as oxidative stress is implicated in a multitude of chronic diseases.

The antioxidant activity of these compounds is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. These assays measure the ability of the compounds to donate an electron or a hydrogen atom to neutralize free radicals.

The presence of the hydroxyl group on the aromatic ring is fundamental to the antioxidant activity. The introduction of an acetyl group at the ortho position can modulate this activity through electronic and steric effects. Further derivatization can either enhance or diminish the antioxidant potential, providing a basis for structure-activity relationship (SAR) studies. For example, the presence of multiple hydroxyl groups generally increases antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent like methanol is prepared.

-

Reaction Mixture: Various concentrations of the test compounds are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders.[1] Compounds that can modulate the inflammatory response are of significant therapeutic interest. Hydroxybenzoic acid derivatives have demonstrated anti-inflammatory properties, and this activity is being explored in the context of this compound derivatives.[1][2]

The anti-inflammatory potential of these compounds is often evaluated in vitro using cell-based assays. A common model involves stimulating immune cells, such as macrophages (e.g., RAW 264.7 cell line), with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[3]

The mechanism of anti-inflammatory action can involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of signaling pathways like the NF-κB pathway.[1] The structural features of the this compound derivatives, including the nature and position of substituents, can significantly impact their ability to interact with these molecular targets.

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

-

Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured and seeded into 96-well plates.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured, and the concentration of nitrite is determined from a standard curve. The percentage of inhibition of NO production is then calculated. A cell viability assay (e.g., MTT assay) is also performed to ensure that the observed effects are not due to cytotoxicity.

Cytotoxic and Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a continuous endeavor in medicinal chemistry. Many natural and synthetic compounds containing the benzofuran moiety, which can be synthesized from phenolic precursors, have shown promising cytotoxic activity against various cancer cell lines.[4] This has spurred interest in the anticancer potential of this compound and its derivatives.

The cytotoxic effects of these compounds are typically evaluated in vitro using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[5]

The mechanisms by which these compounds exert their cytotoxic effects can be diverse and may include the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key enzymes involved in cancer cell proliferation. The presence of specific functional groups and the overall molecular architecture of the derivatives are critical determinants of their anticancer activity and selectivity towards cancer cells over normal cells. For instance, studies on related hydroxybenzoate derivatives have shown selective cytotoxicity against specific cancer cell lines.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for this compound derivatives is still emerging, valuable insights can be gleaned from the broader family of hydroxybenzoic acids and their analogs.

-

Hydroxyl Group: The phenolic hydroxyl group is a key pharmacophore, crucial for antioxidant activity and often involved in binding to biological targets through hydrogen bonding. Its position on the aromatic ring significantly influences activity.

-

Acetyl Group: The acetyl group provides a site for further chemical modification, such as the formation of Schiff bases, which can enhance biological activity. Its electron-withdrawing nature can also modulate the electronic properties of the aromatic ring.

-

Ester Group: The methyl ester can influence the lipophilicity and pharmacokinetic properties of the molecule. Hydrolysis to the corresponding carboxylic acid or conversion to amides can lead to derivatives with different solubility and biological profiles.

-

Substituents: The introduction of various substituents on the aromatic ring can fine-tune the electronic, steric, and lipophilic properties of the molecule, thereby impacting its biological activity. For example, halogen substitution has been shown to enhance the cytotoxic potential of related benzofuran derivatives.[4]

Data Presentation

To facilitate the comparison of biological activities, quantitative data from various studies on analogous compounds are summarized below. It is important to note that these values are for related structures and serve as a predictive guide for the potential activity of this compound derivatives.

Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of Related Hydroxybenzoic Acid Derivatives

| Compound Type | S. aureus | E. coli | C. albicans | Reference |

| Schiff Base of 4-hydroxybenzaldehyde | >100 | 100 | >100 | [6] |

| Metal Complex of a Schiff Base | 50 | 50 | 100 | [6] |

Table 2: Representative Antioxidant Activity (IC₅₀ in µM) of Related Phenolic Compounds

| Compound | DPPH Scavenging | ABTS Scavenging | Reference |

| Gallic Acid (3,4,5-trihydroxybenzoic acid) | 4.2 | - | [7] |

| Protocatechuic Acid (3,4-dihydroxybenzoic acid) | - | - | [7] |

Table 3: Representative Cytotoxic Activity (IC₅₀ in µM) of Related Hydroxybenzoate Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Methyl 3,4,5-trihydroxybenzoate | MCF-7 (Breast Cancer) | 54.7 | [5] |

| Methyl 3,4,5-trihydroxybenzoate | PC-3 (Prostate Cancer) | 97.6 | [5] |

| Halogenated Benzofuran Derivative | A549 (Lung Cancer) | 6.3 | [4] |

Visualization of Key Concepts

To better illustrate the workflow and concepts discussed in this guide, the following diagrams are provided.

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Simplified signaling pathway for LPS-induced inflammation and potential inhibition by a this compound (MAHB) derivative.

Conclusion and Future Perspectives

The derivatives of this compound represent a promising and versatile scaffold in the quest for new therapeutic agents. The available literature on analogous compounds strongly suggests their potential as antimicrobial, antioxidant, anti-inflammatory, and cytotoxic agents. The synthetic accessibility of the core structure and the ease of its derivatization offer a rich platform for the generation of diverse chemical libraries for biological screening.

Future research should focus on the systematic synthesis and biological evaluation of a wide range of this compound derivatives to establish clear and comprehensive structure-activity relationships. Mechanistic studies are also crucial to elucidate the molecular targets and pathways through which these compounds exert their biological effects. Such endeavors will undoubtedly pave the way for the development of novel and effective drugs for a variety of diseases. This technical guide serves as a foundational resource to inspire and direct these future investigations.

References

-

Cytotoxicity of MB against HEK293 cells. ResearchGate. Available from: [Link]

-

Rahim AC, Abu Bakar MF, Kassim NK, Stanslas J, Wan Mohamad Zain WNI. Selective cytotoxic activity of methyl-3,4,5-trihydroxybenzoate isolated from kernel of bambangan (mangifera pajang). Universiti Putra Malaysia Institutional Repository. 2018. Available from: [Link]

-

Bunch, T. R., et al. Evaluating cytotoxicity of methyl benzoate in vitro. ResearchGate. 2020. Available from: [Link]

-

D'Archivio M, Filesi C, Di Benedetto R, Gargiulo R, Giovannini C, Masella R. Hydroxybenzoic acid isomers and the cardiovascular system. PMC PubMed Central. 2014. Available from: [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. 2013. Available from: [Link]

-

Rahim AC, Abu Bakar MF, Kassim NK, Stanslas J, Wan Mohamad Zain WNI. Selective Cytotoxic Activity of Methyl-3,4,5-trihydroxybenzoate Isolated from Kernel of Bambangan (Mangifera pajang). Asian Journal of Chemistry. 2018;30(10):2273-2276. Available from: [Link]

-

de Oliveira Junior RG, et al. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. 2023. Available from: [Link]

-

Stewart CR, Massey V. Structure-function correlations of the reaction of reduced nicotinamide analogues with p-hydroxybenzoate hydroxylase substituted with a series of 8-substituted flavins. PubMed. 1999. Available from: [Link]

-

Gornowicz A, et al. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. National Institutes of Health. 2022. Available from: [Link]

-

This compound | C10H10O4 | CID 12332833. PubChem. Available from: [Link]

-

Synthesis of methyl 3-hydroxybenzoate. PrepChem.com. Available from: [Link]

-

Supporting Information. CDC Stacks. Available from: [Link]

- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. Google Patents.

-

Antimicrobial, Antioxidant, and α-Glucosidase-Inhibitory Activities of Prenylated p-Hydroxybenzoic Acid Derivatives from Oberonia ensiformis. PMC. 2024. Available from: [Link]

-

Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma. PMC. 2015. Available from: [Link]

-

Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. MDPI. 2024. Available from: [Link]

-

Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. ResearchGate. 2020. Available from: [Link]

- Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. Google Patents.

-

Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. MDPI. 2021. Available from: [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. 2014. Available from: [Link]

-

Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. PubMed. 2020. Available from: [Link]

-

3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. 2013. Available from: [Link]

-

Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. 2017. Available from: [Link]

-

Structure Activity Relationships. Drug Design Org. Available from: [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. 2012. Available from: [Link]

-

Synthesis of 3-methylflavones and their antioxidant and antibacterial activities. ResearchGate. 2011. Available from: [Link]

-

Class (46) Structure-Activity Relationship (SAR) of Benzodiazepine |Medicinal Chemistry 01| B.Pharma. YouTube. 2023. Available from: [Link]

Sources

- 1. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective cytotoxic activity of methyl-3,4,5-trihydroxybenzoate isolated from kernel of bambangan (mangifera pajang) - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

"solubility of Methyl 3-acetyl-4-hydroxybenzoate in different solvents"

An In-depth Technical Guide to the Solubility of Methyl 3-acetyl-4-hydroxybenzoate in Different Solvents

Introduction: The Significance of Solubility in Scientific Research

This compound is an organic compound whose utility in pharmaceutical development and chemical synthesis is intrinsically linked to its solubility characteristics. Understanding how this molecule behaves in various solvents is paramount for designing robust reaction conditions, formulating effective drug delivery systems, and developing reliable analytical methods. This guide provides a comprehensive framework for understanding and determining the solubility of this compound, grounding theoretical principles in practical, field-proven experimental protocols.

Part 1: A Theoretical Framework for Solubility

Physicochemical Properties of this compound

To predict the solubility of a compound, we must first understand its molecular structure and inherent chemical properties. This compound (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ) possesses a multifunctional aromatic structure.[1]

-

Aromatic Ring: The core benzene ring provides a non-polar, hydrophobic character.

-

Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a hydrogen bond donor, promoting interaction with polar, protic solvents.

-

Acetyl (-COCH₃) Group: The carbonyl in this group is a hydrogen bond acceptor, contributing to the molecule's polarity.

-

Methyl Ester (-COOCH₃) Group: This group also contains a carbonyl that acts as a hydrogen bond acceptor, further enhancing polarity.

The presence of both a hydrophobic benzene ring and multiple polar, hydrogen-bonding functional groups suggests that this compound is a molecule of moderate polarity . This duality is the primary determinant of its solubility profile.

The Guiding Principle: "Like Dissolves Like"

The adage "like dissolves like" is the cornerstone of solubility prediction.[2][3] It posits that substances with similar intermolecular forces and polarity are more likely to be miscible.

-

Polar Solvents (e.g., water, methanol, ethanol) effectively dissolve polar solutes. They engage in strong dipole-dipole interactions and hydrogen bonding.

-

Non-polar Solvents (e.g., hexane, toluene) are better suited for dissolving non-polar solutes through weaker London dispersion forces.[4][5]

Given its moderately polar nature, this compound is expected to exhibit higher solubility in polar organic solvents and limited solubility in both highly polar solvents like water and non-polar solvents like hexane.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water | Low to Sparingly Soluble | The hydrophobic benzene ring counteracts the hydrogen bonding potential of the polar functional groups. |

| Methanol, Ethanol | Soluble to Freely Soluble | The alkyl chains of the alcohols can interact with the benzene ring, while their hydroxyl groups form strong hydrogen bonds with the solute. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble to Freely Soluble | These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group and have suitable polarity to solvate the rest of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a powerful, highly polar aprotic solvent capable of disrupting solute-solute interactions effectively. | |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The significant difference in polarity between the solute and these solvents prevents effective solvation. |

Disclaimer: This table presents a qualitative prediction based on chemical principles. For quantitative applications, experimental verification is essential.

Part 2: Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[8][9][10] This technique is reliable and ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Workflow for Solubility Determination

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a self-validating system for achieving accurate solubility data.

Materials and Equipment:

-

This compound (high purity, >98%)

-

Analytical grade solvents

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

UV-Vis Spectrophotometer or HPLC system

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation was achieved.[8]

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[11] The system should be left to equilibrate for a sufficient period, typically 24 to 48 hours. It is best practice to take measurements at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued, confirming equilibrium.

-

Sedimentation: Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2-4 hours to allow undissolved solids to settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

Quantitative Analysis Protocol: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and accessible method for quantification, provided the analyte has a chromophore.[12][13]

Caption: Workflow for Quantitative Analysis using UV-Vis Spectrophotometry.

Step-by-Step Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax). All subsequent measurements must be performed at this wavelength.

-

Prepare a Calibration Curve:

-

Create a high-concentration stock solution of the compound in the solvent.

-

Perform a series of accurate serial dilutions to generate at least five standard solutions of known concentrations.

-

Measure the absorbance of each standard at λmax.

-

Plot absorbance versus concentration. The resulting graph should be linear (R² > 0.99). The equation of this line (y = mx + c) is used for quantification.[14]

-

-

Analyze the Sample: Measure the absorbance of the diluted filtrate from the shake-flask experiment.

-

Calculate Solubility:

-

Use the calibration curve's equation to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to find the concentration of the original saturated solution. This value is the thermodynamic solubility of the compound in that solvent at that temperature.

-

Part 3: Key Influencing Factors and Data Interpretation

Several experimental variables can significantly impact solubility measurements and must be rigorously controlled.

-

Temperature: For most solid solutes, solubility increases with temperature.[5] Therefore, maintaining precise temperature control throughout the experiment is critical for reproducibility.[11]

-

pH of the Medium: The phenolic hydroxyl group on this compound is weakly acidic. In aqueous solutions with a pH approaching its pKa, the compound will deprotonate, forming a more polar and thus more water-soluble phenolate salt. Therefore, pH control is essential when measuring aqueous solubility.

-

Purity of Compound and Solvent: Impurities can alter the measured solubility. Always use high-purity reagents and solvents for accurate results.[9]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to ensure the solid used is in its most stable thermodynamic form.

Conclusion

While specific published quantitative data on the solubility of this compound is scarce, a robust understanding of its physicochemical properties allows for a strong predictive assessment. Its moderately polar nature suggests optimal solubility in polar organic solvents such as alcohols and acetone. For researchers and drug development professionals requiring precise data, the shake-flask method coupled with UV-Vis or HPLC analysis provides a reliable and authoritative pathway to determining its thermodynamic solubility. Rigorous control over experimental parameters is the key to generating trustworthy and reproducible data essential for advancing scientific discovery.

References

-

How does polarity affect solubility? - Homework.Study.com. Available at: [Link]

-

Solubility and Polarity. Available at: [Link]

-

Factors Affecting Solubility - Mrs. Thompson. Available at: [Link]

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts. Available at: [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

-

ELI5 the polarity of solvents and how it affects solubility : r/explainlikeimfive - Reddit. Available at: [Link]

-

Spectroscopic Techniques - Solubility of Things. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

-

This compound | C10H10O4 | CID 12332833 - PubChem. Available at: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note - NIH. Available at: [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 934–940. Available at: [Link]

-

Klee, S., & Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Natural Science, 7(6), 289-297. Available at: [Link]

-

METHYL 4-HYDROXYBENZOATE - Ataman Kimya. Available at: [Link]

Sources

- 1. This compound | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homework.study.com [homework.study.com]

- 5. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. tandfonline.com [tandfonline.com]

- 11. scielo.br [scielo.br]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. scirp.org [scirp.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Reaction Mechanisms of Methyl 3-acetyl-4-hydroxybenzoate for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the potential reaction mechanisms involving Methyl 3-acetyl-4-hydroxybenzoate, a versatile building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique reactivity of this compound for the synthesis of novel molecules and pharmaceutical intermediates.

Executive Summary

This compound is a trifunctional aromatic compound possessing a phenolic hydroxyl group, a methyl ketone, and a methyl ester. This unique combination of functional groups, with their distinct electronic and steric properties, offers a rich landscape of chemical reactivity. The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. The acetyl group provides a handle for a variety of condensation and oxidation-reduction reactions. Finally, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, opening up further avenues for derivatization. This guide will delve into the key reaction mechanisms, providing both theoretical understanding and practical, field-proven insights into the synthetic utility of this valuable compound.

The Structural and Electronic Landscape of this compound

This compound, with the chemical formula C₁₀H₁₀O₄, possesses a strategically substituted benzene ring that dictates its reactivity.[1][2][3] Understanding the interplay of its functional groups is paramount to predicting and controlling its chemical behavior.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 57009-12-8 |

The phenolic hydroxyl group at position 4 is a powerful activating group, donating electron density to the aromatic ring through resonance. This significantly enhances the nucleophilicity of the ring, making it highly susceptible to electrophilic attack. Conversely, the acetyl group at position 3 and the methyl ester at position 1 are electron-withdrawing groups, which generally deactivate the ring towards electrophilic substitution. However, the activating effect of the hydroxyl group is dominant, directing incoming electrophiles to the positions ortho and para to it. Given the existing substitution pattern, the most likely position for further electrophilic aromatic substitution is the C-5 position, which is ortho to the hydroxyl group.

Key Reaction Mechanisms and Synthetic Applications

Reactions Involving the Phenolic Hydroxyl Group and the Aromatic Ring

The electron-rich nature of the phenol ring in this compound makes it a prime candidate for a variety of electrophilic aromatic substitution reactions.

Causality Behind Experimental Choices: The strong activation by the hydroxyl group facilitates electrophilic substitution reactions under relatively mild conditions. The choice of solvent and reaction temperature can be critical in controlling the extent of substitution and preventing side reactions. For instance, in halogenation, using a non-polar solvent can help to achieve mono-substitution.

Experimental Protocol: Bromination of the Aromatic Ring

This protocol is adapted from a similar procedure for the bromination of methyl 4-hydroxybenzoate.[4][5]

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable halogenated alkane solvent such as dichloromethane or an ether solvent.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid.

-

Bromination: Cool the mixture to a temperature between -10°C and 50°C. Slowly add a solution of bromine (Br₂, 1.0-1.2 equivalents) in the same solvent.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield Methyl 3-acetyl-5-bromo-4-hydroxybenzoate.

Experimental Protocol: Nitration of the Aromatic Ring

This protocol is based on the general procedure for the nitration of methyl benzoate.[6][7][8][9]

-

Acidic Medium: In a flask, cool concentrated sulfuric acid to 0°C.

-

Substrate Addition: Slowly add this compound (1 equivalent) to the cold sulfuric acid with stirring, maintaining the temperature between 0-10°C.

-

Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.

-

Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of the substrate in sulfuric acid, ensuring the temperature does not exceed 15°C.

-

Reaction Quenching: After the addition is complete, stir the mixture for an additional 15-30 minutes and then pour it onto crushed ice.

-

Isolation and Purification: Collect the precipitated product by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol to obtain Methyl 3-acetyl-4-hydroxy-5-nitrobenzoate.

Caption: Electrophilic substitution reactions on the aromatic ring.

Causality Behind Experimental Choices: The acidic nature of the phenolic proton allows for its easy removal by a base to form a phenoxide ion. This potent nucleophile can then readily participate in Williamson ether synthesis with various alkyl halides. The choice of base and solvent is crucial for efficient reaction and to minimize side reactions. A polar aprotic solvent like DMF or acetone is often preferred to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: O-Alkylation with an Alkyl Halide

This protocol is adapted from the alkylation of a structurally similar compound, methyl 3-hydroxy-4-methoxybenzoate.[10][11]

-

Base Treatment: In a round-bottom flask, suspend this compound (1 equivalent) and a suitable base such as potassium carbonate (2-3 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

-

Alkylating Agent Addition: Add the desired alkyl halide (1.1-1.5 equivalents) to the suspension.

-

Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 70-80°C) and monitor the progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the corresponding ether derivative.

Reactions at the Acetyl Group

The acetyl group offers a different set of reactive possibilities, primarily centered around the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

Causality Behind Experimental Choices: The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids.[12][13][14][15][16] The reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved by a base. The use of an excess of halogen and base is necessary to ensure the complete halogenation of the methyl group.

Experimental Protocol: Haloform Reaction

This is a general protocol for the haloform reaction.[12][13]

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or a mixture of dioxane and water.

-

Base and Halogen Addition: Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide and the chosen halogen (e.g., bromine or iodine solution) dropwise with stirring.

-

Reaction Monitoring: Continue stirring at room temperature until the reaction is complete, as indicated by TLC.

-

Acidification: Acidify the reaction mixture with a strong acid such as hydrochloric acid to precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain 4-hydroxy-3-(methoxycarbonyl)benzoic acid.

Causality Behind Experimental Choices: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile and attack an electrophilic carbonyl compound, such as an aldehyde or another ketone, in an aldol addition or condensation reaction.[17][18][19][20] The choice of base and reaction conditions can influence whether the reaction stops at the aldol addition product or proceeds to the condensed, α,β-unsaturated ketone.

Experimental Protocol: Base-Catalyzed Aldol Condensation with an Aromatic Aldehyde

This is a general protocol for an Aldol condensation.[18]

-

Reactant Mixture: In a suitable solvent like ethanol, mix this compound (1 equivalent) and an aromatic aldehyde (1 equivalent).

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The formation of a precipitate often indicates product formation.

-

Isolation: Collect the product by filtration.

-

Purification: Wash the collected solid with a suitable solvent (e.g., cold ethanol) and recrystallize to obtain the pure chalcone-like product.

References

- 1. This compound | C10H10O4 | CID 12332833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 57009-12-8(this compound) | Kuujia.com [kuujia.com]

- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 5. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aiinmr.com [aiinmr.com]

- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Haloform Reaction | NROChemistry [nrochemistry.com]

- 13. Haloform reaction - Wikipedia [en.wikipedia.org]

- 14. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. bcc.bas.bg [bcc.bas.bg]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Methyl 3-acetyl-4-hydroxybenzoate: From Natural Discovery to Synthetic Pathways and Applications

Abstract

Methyl 3-acetyl-4-hydroxybenzoate, a seemingly unassuming aromatic compound, holds a noteworthy position at the intersection of natural product chemistry and synthetic methodology. Initially discovered as a natural product, its synthesis is intrinsically linked to a classic named reaction in organic chemistry, the Fries rearrangement. This technical guide provides a comprehensive overview of this compound, detailing its discovery, historical and modern synthetic routes, thorough chemical and spectroscopic characterization, and its emerging applications in medicinal chemistry and as a preservative. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile molecule.

Discovery: A Natural Origin

Contrary to what its structure might suggest as a product of synthetic design, this compound was first identified as a natural product. It was isolated from the seeds of the plant Lithospermum erythrorhizon[1][2][3]. This discovery is significant as it places the compound within the realm of natural product chemistry, suggesting potential biosynthetic pathways and inherent biological relevance that might not be immediately obvious from its synthetic counterparts. The isolation from a natural source underscores the importance of exploring the chemical diversity of the plant kingdom for novel bioactive compounds.

The Genesis of Synthesis: A Historical Perspective via the Fries Rearrangement

The history of the synthesis of this compound is fundamentally tied to the Fries rearrangement , a name reaction discovered by the German chemist Karl Theophil Fries in the early 1900s[4][5][6]. This reaction transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst[4][7]. The synthesis of this compound via this method would logically start from methyl 4-acetoxybenzoate.

The widely accepted mechanism for the Fries rearrangement involves the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This polarization facilitates the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated benzene ring. The reaction is regioselective, with temperature and solvent polarity influencing the formation of ortho and para isomers. Lower temperatures generally favor the para-substituted product, while higher temperatures favor the ortho-isomer.

Caption: Fries Rearrangement for this compound.

Experimental Protocol: Fries Rearrangement of Methyl 4-acetoxybenzoate (Hypothetical)

This protocol is a generalized procedure based on the principles of the Fries rearrangement for the synthesis of hydroxyaryl ketones.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) to a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).

-

Addition of Reactant: Slowly add methyl 4-acetoxybenzoate (1.0 equivalent) to the stirred suspension at 0-5 °C.

-

Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically between 60-160 °C, with higher temperatures favoring the ortho product) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of dilute hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Modern Synthetic Approaches

While the Fries rearrangement represents a classic approach, modern organic synthesis often employs more versatile and higher-yielding methods. A contemporary synthesis of this compound has been reported in the patent literature, starting from methyl 3-bromo-4-hydroxybenzoate[8]. This method utilizes a palladium-catalyzed coupling reaction.

Caption: Modern Palladium-Catalyzed Synthesis.

Experimental Protocol: Palladium-Catalyzed Synthesis

The following protocol is adapted from the patent literature[8].

-

Reaction Setup: To a degassed solution of methyl 3-bromo-4-hydroxybenzoate (1.0 equivalent) in ethanol, add triethylamine (2.5 equivalents), n-butyl vinyl ether (3.0 equivalents), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 equivalents), and palladium(II) acetate (Pd(OAc)₂, 0.025 equivalents) under a nitrogen atmosphere.

-

Reaction Conditions: Heat the mixture at 70 °C overnight.

-

Work-up: After cooling, filter the reaction mixture and concentrate the filtrate. Dissolve the resulting solid in dichloromethane (DCM).

-

Hydrolysis: Add 4N hydrochloric acid and stir for 2 hours.

-

Extraction and Purification: Separate the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from diethyl ether to yield this compound as a beige powder[8].

Chemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [9] |

| Molecular Weight | 194.18 g/mol | [9] |